molecular formula C23H26N6O9S3 B1180463 Cefquinome sulfate CAS No. 123766-80-3

Cefquinome sulfate

货号: B1180463
CAS 编号: 123766-80-3
分子量: 626.7 g/mol
InChI 键: KYOHRXSGUROPGY-WVEKLOCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacokinetics

Cefquinome sulfate has a relatively short half-life of approximately 2.5 hours but demonstrates high bioavailability when administered via injection. It is minimally protein-bound (less than 5%) and primarily excreted unchanged through urine. The compound shows rapid absorption characteristics, allowing for effective treatment of acute infections .

Veterinary Applications

This compound is widely utilized in veterinary medicine for the treatment of various infections in cattle and swine. Its applications include:

  • Mastitis : It is commonly used to treat coliform mastitis in dairy cows, effectively targeting pathogens such as Staphylococcus aureus and Escherichia coli.
  • Respiratory Infections : The antibiotic is effective against respiratory diseases caused by Pasteurella multocida and Actinobacillus pleuropneumoniae in pigs.
  • Dermatitis and Foot Rot : Cefquinome is also indicated for treating skin infections and foot rot in cattle .

Efficacy Against Biofilm Formation

A study investigated the effectiveness of this compound against biofilm-producing strains of Staphylococcus aureus isolated from bovine milk samples. The research demonstrated that cefquinome could inhibit bacterial growth even in the presence of biofilms, highlighting its potential in treating persistent infections associated with biofilm formation .

Sustained-Release Formulation

Research on a sustained-release formulation of this compound showed promising results in enhancing its pharmacokinetic profile. The study developed a suspension injection that allowed for prolonged release and stable quality over time, improving therapeutic outcomes for livestock suffering from chronic infections .

Comparative Efficacy Table

Application Target Pathogen Dosage Outcomes
MastitisStaphylococcus aureus2.5 mg/ml intramammarySignificant reduction in infection rates
Respiratory DiseasesEscherichia coli, Pasteurella2.5 mg/ml intramuscularRapid improvement in clinical signs
DermatitisVarious pathogens2.5 mg/ml intramuscularEffective clearance of skin lesions

生物活性

Cefquinome sulfate (CS) is a fourth-generation cephalosporin antibiotic developed primarily for veterinary use, particularly effective against a broad spectrum of bacterial pathogens. This article explores its biological activity, pharmacokinetics, and therapeutic efficacy based on recent research findings.

Overview of this compound

This compound is notable for its potent antibacterial properties and low resistance rates among target pathogens. It is primarily utilized in treating infections in livestock, especially in dairy cows suffering from mastitis and respiratory diseases. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis, making it a critical tool in veterinary medicine.

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics when administered intramammarily or intramuscularly.

Key Pharmacokinetic Parameters

StudyAdministration RouteDoseAUC (mg·h/L)t1/2 (h)Comments
Xiao et al. (2024) Intramammary75 mg/glandNot specified8.75 (β phase)Slow elimination from milk
Li et al. (2024) Intramuscular75 mgNot specifiedRapid elimination from plasmaLimited penetration into blood
Liu et al. (2022) Oily nanosuspensionNot specified138.73 (liposomal formulation)16.50 (β phase)Enhanced bioavailability

These studies indicate that this compound maintains effective concentrations in milk for extended periods post-administration, which is crucial for treating mastitis effectively.

Efficacy Against Bacterial Infections

This compound has been extensively studied for its effectiveness against various bacterial strains, particularly Escherichia coli associated with mastitis.

Case Study: Efficacy Against E. coli Mastitis

A study conducted by Yu et al. (2017) assessed the pharmacodynamic effectiveness of cefquinome against E. coli mastitis in lactating mice:

  • Methodology : Mice received intramammary infusions of cefquinome at doses ranging from 25 to 400 µg/gland.
  • Results :
    • Doses of 200 µg/gland achieved significant therapeutic effects.
    • A dose of 400 µg/gland resulted in a nearly complete elimination of bacterial counts within the mammary gland after 72 hours.

This study highlighted the importance of dosing regimens, indicating that higher doses yield better therapeutic outcomes while lower doses may only exhibit bacteriostatic effects .

Novel Formulations to Enhance Bioavailability

Recent advancements have focused on improving the delivery and stability of this compound through innovative formulations such as oily nanosuspensions.

Oily Nanosuspension Study

Research by Liu et al. (2022) developed an oily nanosuspension of this compound, demonstrating:

  • Increased Bioavailability : The new formulation showed approximately 1.6 times greater bioavailability compared to conventional injections.
  • Rapid Release : Enhanced release profiles were observed, which could improve therapeutic efficacy in clinical settings .

Residue Elimination Studies

The safety profile of this compound is further supported by studies examining its residue levels in cow's milk post-treatment.

Residue Elimination Data

Time Post-Administration (h)Residue Level (µg/kg)
12104.22 - 347.76
2410.43 - 52.84
36<20 (MRL threshold)

These findings indicate that this compound residues fall below the maximum residue limits within a short time frame, ensuring safety for consumers .

属性

CAS 编号

123766-80-3

分子式

C23H26N6O9S3

分子量

626.7 g/mol

IUPAC 名称

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

InChI

InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1

InChI 键

KYOHRXSGUROPGY-WVEKLOCCSA-N

手性 SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

规范 SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。